

Unveiling the enzymatic architects of Lactyl-CoA synthesis: A comparative guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactyl-coa*

Cat. No.: *B155978*

[Get Quote](#)

A comprehensive analysis of the key acyl-CoA synthetases responsible for the production of **Lactyl-CoA**, a critical precursor for histone lactylation and a signaling molecule linking metabolism to epigenetic regulation. This guide provides a comparative overview of the identified enzymes, their kinetic properties, and detailed experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

The burgeoning field of epigenetics has identified histone lactylation as a crucial post-translational modification, directly linking cellular metabolic states, particularly the Warburg effect, to gene regulation. The substrate for this modification, **Lactyl-CoA**, is synthesized from lactate and Coenzyme A. The identification of the specific acyl-CoA synthetases responsible for this conversion is paramount for understanding the regulatory networks of histone lactylation and for developing targeted therapeutic interventions. This guide compares the two primary enzymes identified to date as **Lactyl-CoA** synthetases in mammalian cells: Acetyl-CoA Synthetase 2 (ACSS2) and GTP-specific Succinyl-CoA Synthetase (GTPSCS).

Key Enzymes in Lactyl-CoA Biosynthesis

Recent studies have pinpointed two key enzymes, ACSS2 and GTPSCS, as the primary producers of **Lactyl-CoA** in mammalian cells.^{[1][2]} While both enzymes can catalyze the formation of **Lactyl-CoA**, they exhibit distinct characteristics in terms of their primary functions, regulation, and kinetic parameters.

ACSS2 (Acetyl-CoA Synthetase 2) is a well-characterized enzyme primarily known for its role in converting acetate to acetyl-CoA.^[3] However, emerging evidence has demonstrated its

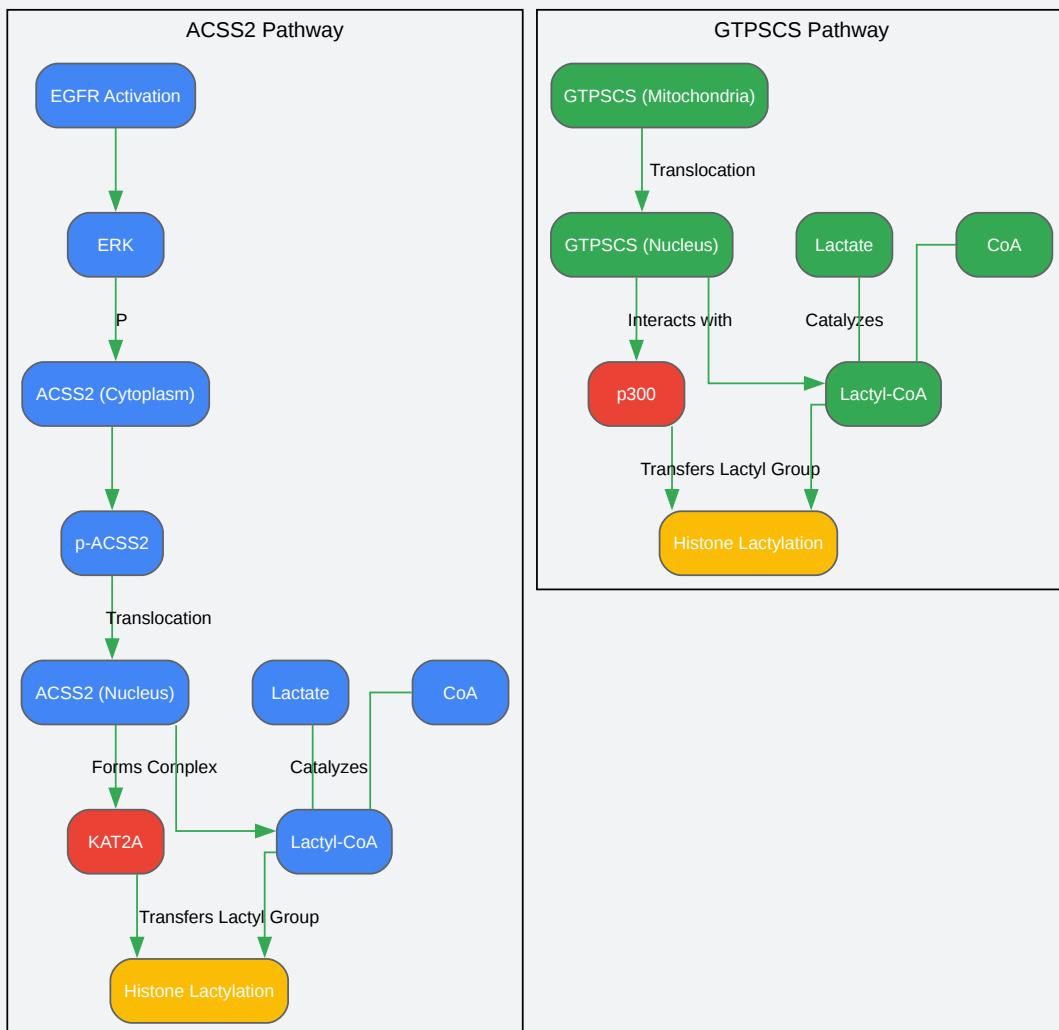
capacity to also utilize lactate as a substrate to produce **Lactyl-CoA**.^{[1][4]} The activity of ACSS2 is subject to post-translational modifications, including phosphorylation, which can influence its subcellular localization and enzymatic function.^[5] Notably, ACSS2 has been shown to form a complex with the lysine acetyltransferase KAT2A, thereby directly coupling **Lactyl-CoA** synthesis to histone lactylation.^[1]

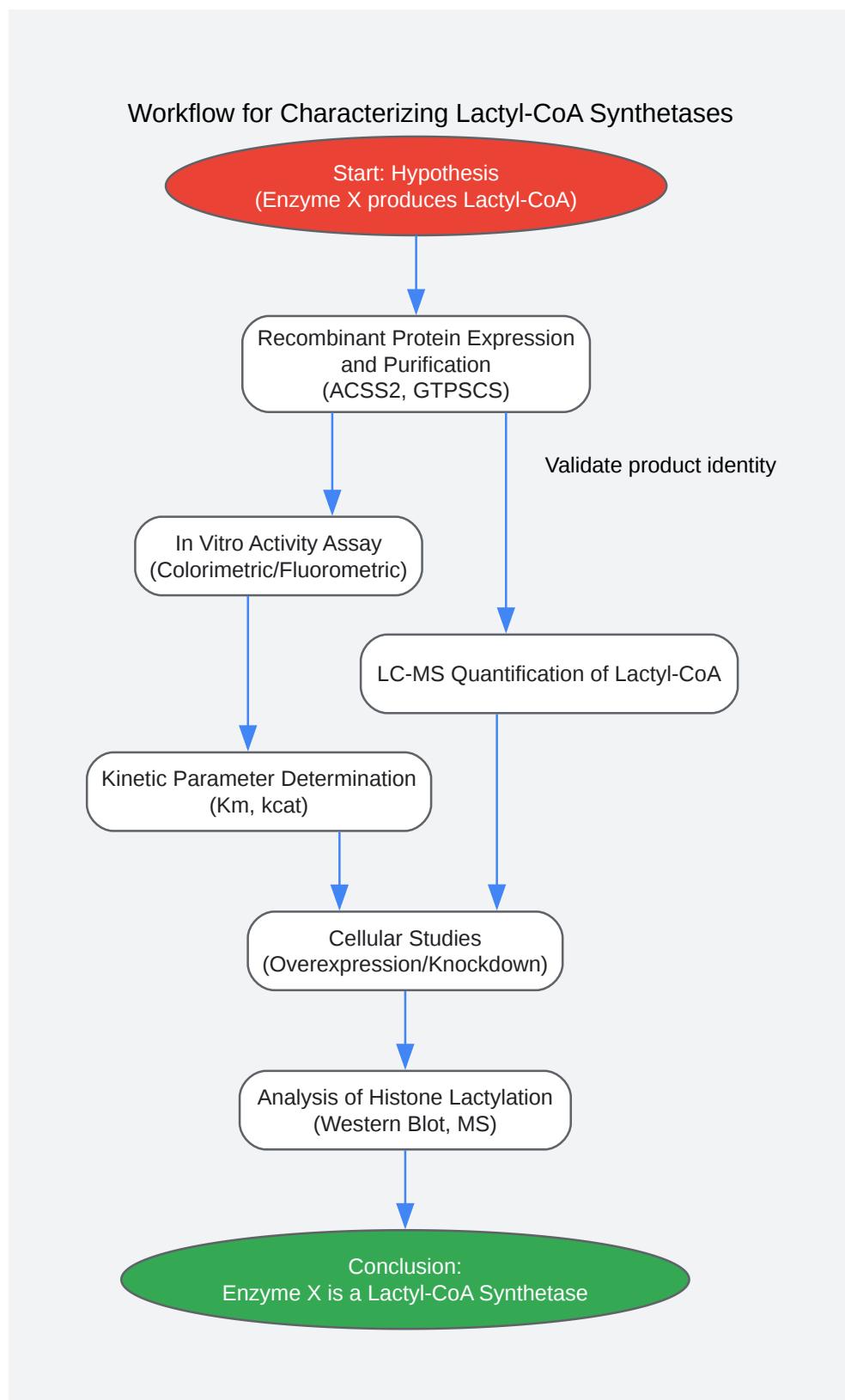
GTPSCS (GTP-specific Succinyl-CoA Synthetase), also known as SUCLG2, is a key enzyme in the mitochondrial citric acid cycle, where it catalyzes the conversion of succinyl-CoA to succinate.^[2] Intriguingly, GTPSCS has been identified as a nuclear enzyme capable of synthesizing **Lactyl-CoA**.^{[2][6]} Its nuclear localization and interaction with the histone acetyltransferase p300 suggest a dedicated role in providing **Lactyl-CoA** for histone lactylation in specific cellular contexts, such as gliomagenesis.^[2]

Comparative Performance: A Quantitative Look

A direct comparison of the enzymatic efficiency of ACSS2 and GTPSCS in producing **Lactyl-CoA** is essential for understanding their relative contributions under different physiological and pathological conditions. While comprehensive kinetic data for ACSS2 with lactate as a substrate remains to be fully elucidated, a Michaelis constant (Km) for GTPSCS has been reported.

Enzyme	Substrate	Km (mM)	kcat (s ⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)
GTPSCS	Lactate	15.32 ± 1.28 ^[6]	Not Reported	Not Reported
ACSS2	Lactate	Not Reported	Not Reported	Not Reported
ACSS2	Acetate	~0.2-0.4	~1-5	~2,500-25,000


Note: The kinetic parameters for ACSS2 with acetate are provided for reference to its primary activity. The lack of reported kinetic data for ACSS2 with lactate highlights a critical knowledge gap in the field.


The reported K_m value for GTPSCS with lactate is in the millimolar range, suggesting that it can effectively utilize lactate as a substrate, especially in environments with high lactate concentrations, such as in tumors exhibiting the Warburg effect.^[6] The absence of kinetic data for ACSS2's **Lactyl-CoA** synthetase activity makes a direct comparison of catalytic efficiency challenging. However, given that ACSS2's primary substrate is acetate, it is plausible that its affinity for lactate is lower.

Signaling and Regulatory Pathways

The synthesis of **Lactyl-CoA** by ACSS2 and GTPSCS is integrated into distinct cellular signaling pathways, underscoring their specialized roles.

Signaling Pathways for Lactyl-CoA Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACSS2 acts as a lactyl-CoA synthetase and couples KAT2A to function as a lactyltransferase for histone lactylation and tumor immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear GTPSCS functions as a lactyl-CoA synthetase to promote histone lactylation and gliomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - ACSS2 [maayanlab.cloud]
- 4. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear GTPSCS Identified as Lactyl-CoA Synthetase Promoting Histone Lactylation and Gliomagenesis---Chinese Academy of Sciences [english.cas.cn]
- To cite this document: BenchChem. [Unveiling the enzymatic architects of Lactyl-CoA synthesis: A comparative guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155978#identifying-the-specific-acyl-coa-synthetases-that-produce-lactyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com